![molecular formula C15H20O2 B12556079 Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)- CAS No. 145625-63-4](/img/structure/B12556079.png)
Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- is an organic compound with the molecular formula C12H14O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- typically involves the reaction of 1,3-benzodioxole with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a nucleophilic addition mechanism, forming the spiro compound as the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Substituted spiro compounds
Scientific Research Applications
Chemistry
In chemistry, Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the design of novel organic compounds and materials .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- is explored for its potential use in drug development. Its unique structure and chemical properties make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-benzodioxole-2,1’-cyclohexane]
- Spiro[1,3-benzodioxole-2,1’-cyclopentane]
- Spiro[1,3-benzodioxole-2,1’-cycloheptane]
Uniqueness
Spiro[1,3-benzodioxole-2,1’-cyclohexane], 4-(1-methylethyl)- is unique due to its specific substitution pattern at the spiro carbon. This substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar spiro compounds .
Properties
CAS No. |
145625-63-4 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-propan-2-ylspiro[1,3-benzodioxole-2,1'-cyclohexane] |
InChI |
InChI=1S/C15H20O2/c1-11(2)12-7-6-8-13-14(12)17-15(16-13)9-4-3-5-10-15/h6-8,11H,3-5,9-10H2,1-2H3 |
InChI Key |
QYUMZZUYPZANGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)OC3(O2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


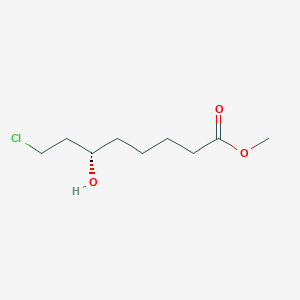
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
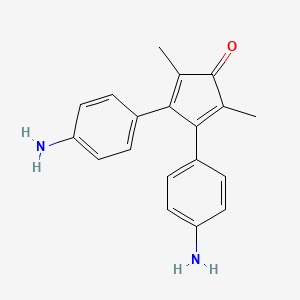
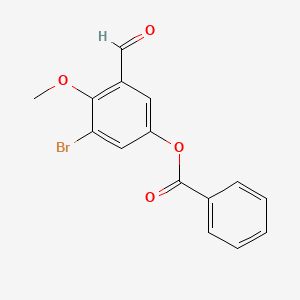
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
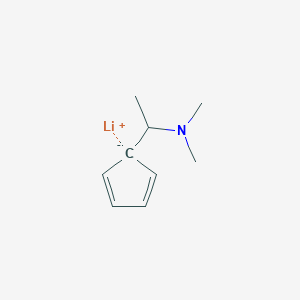
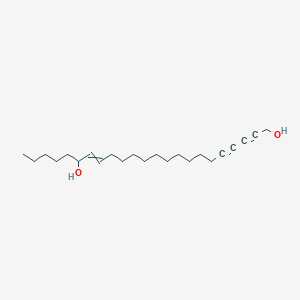
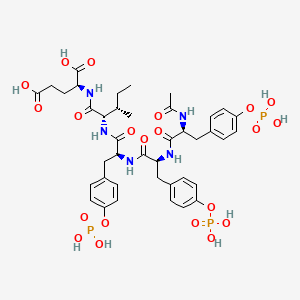
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
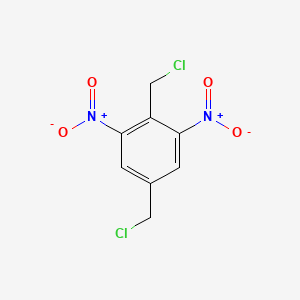
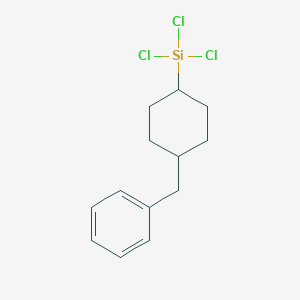

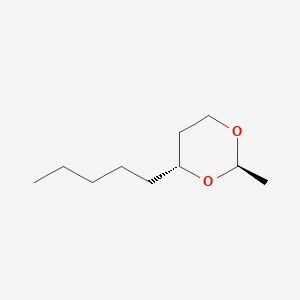
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
